Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)-

Description

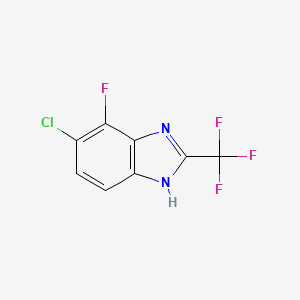

The compound 5-chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89426-94-8) is a halogenated benzimidazole derivative with the molecular formula C₈H₃ClF₄N₂ and a molar mass of 238.57 g/mol . Its structure features a benzimidazole core substituted with a trifluoromethyl (-CF₃) group at position 2, a chlorine atom at position 5, and a fluorine atom at position 4. Predicted physical properties include a density of 1.647 g/cm³, a boiling point of 307.4°C, and a pKa of 7.43, indicating moderate basicity . This substitution pattern distinguishes it from other benzimidazole derivatives, particularly in terms of electronic effects and steric interactions, which influence its chemical reactivity and biological activity.

Properties

IUPAC Name |

5-chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4N2/c9-3-1-2-4-6(5(3)10)15-7(14-4)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTONVTBIOPKFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237656 | |

| Record name | Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89426-94-8 | |

| Record name | Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)-, the synthesis can be achieved through the following steps:

Condensation Reaction: Ortho-phenylenediamine reacts with 5-chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst to form the corresponding Schiff base.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of nanocatalysts have been developed to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and base catalysts.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to achieve high yields.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activity and chemical stability.

Scientific Research Applications

Medicinal Chemistry

Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- exhibits a wide range of pharmacological activities:

- Antimicrobial Activity : Various studies have demonstrated its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values comparable to standard antibiotics .

- Antiviral Properties : Research indicates efficacy against viral pathogens such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. Compounds derived from benzimidazole have been noted for their ability to inhibit viral replication effectively .

- Anticancer Activity : Some benzimidazole derivatives have been investigated for their anticancer properties, showing promising results in inhibiting various cancer cell lines, including lung and breast cancer cells. These compounds often function through mechanisms such as enzyme inhibition and disruption of cell division pathways .

The compound has been studied for its interaction with biological targets:

- Enzyme Inhibition : It can inhibit enzymes critical for DNA synthesis and cellular proliferation, making it a candidate for further development in cancer therapeutics .

- Receptor Modulation : The compound may bind to specific receptors involved in signal transduction pathways, potentially modulating physiological responses.

Industrial Applications

Beyond medicinal uses, benzimidazole derivatives are utilized in various industrial applications:

- Material Science : The unique chemical properties of benzimidazole allow it to be employed in developing advanced materials such as polymers and dyes. Its stability and reactivity make it suitable for creating materials with specific functional characteristics.

- Coordination Chemistry : The compound serves as a ligand in coordination chemistry, facilitating the development of metal complexes with potential applications in catalysis and sensing technologies.

Case Studies and Research Findings

A selection of case studies highlights the efficacy of benzimidazole derivatives:

Mechanism of Action

The mechanism of action of benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as DNA synthesis and cell division.

Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.

Disruption of Cellular Functions: The compound can interfere with cellular functions, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

4,5-Dichloro-2-(Trifluoromethyl) Benzimidazole (CAS 3615-21-2)

- Substituents : Chlorine at positions 4 and 5, -CF₃ at position 2.

- Molecular Formula : C₈H₃Cl₂F₃N₂; Molar Mass : 255.02 g/mol .

- Applications : Used as a herbicide (commercial name: Chloroflurazole) for cereals and flax .

- Hazard Profile : Classified as environmentally hazardous (DOT UN 3077), with risks of liver toxicity and irritation upon exposure .

Key Differences :

Antiprotozoal Trifluoromethyl Benzimidazoles

- Derivatives with -CF₃ at position 2 and varied substituents (e.g., nitro or alkyl groups) exhibit nanomolar efficacy against Giardia intestinalis and Trichomonas vaginalis .

- Docking Studies : The trifluoromethyl group’s fluorine atoms form hydrogen bonds (e.g., F···H-ARG96, 2.66 Å) in enzyme active sites, enhancing binding affinity .

Androgen Receptor Antagonists

- 5,6-Dichloro-2-(trifluoromethyl) benzimidazoles show enhanced prostate antagonism due to -CF₃’s electron-withdrawing effects .

- Target Compound : The 4-F substitution may reduce steric hindrance compared to 5,6-dichloro analogs, optimizing interactions with androgen receptors .

Crystallographic and Physicochemical Properties

- Crystal Packing: Fluorine and chlorine substituents influence non-covalent interactions. For example: C-H···F hydrogen bonds stabilize crystal structures in 4,5-dichloro derivatives . π-π stacking is more pronounced in planar benzimidazoles with electron-withdrawing groups .

- Target Compound : The 4-F substituent may reduce π-π interactions compared to 4-Cl analogs but enhance solubility due to fluorine’s polarity .

Comparative Data Table

Biological Activity

Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- is a notable derivative of benzimidazole, a compound recognized for its extensive pharmacological properties. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are characterized by their diverse biological activities, including:

- Antimicrobial

- Anticancer

- Antiviral

- Antiparasitic

- Anti-inflammatory

These properties make them significant in medicinal chemistry and pharmaceutical applications .

The biological activity of Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for DNA synthesis and cell division, which is essential in cancer therapy and antimicrobial action.

- Receptor Binding : It interacts with specific receptors on cell surfaces, influencing various signal transduction pathways.

- Disruption of Cellular Functions : The compound can interfere with cellular processes leading to apoptosis or inhibition of cell proliferation.

Antimicrobial Activity

Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from benzimidazole frameworks demonstrated potent activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.63 to 12.5 µg/mL against Mycobacterium tuberculosis H37Rv strain, indicating strong antitubercular potential .

- A series of trifluoromethyl-substituted benzimidazoles displayed considerable antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values as low as 2 µg/mL against Staphylococcus aureus and Enterococcus species .

Anticancer Properties

Benzimidazole derivatives have also been evaluated for their anticancer activities:

- Compounds have shown cytotoxic effects against human breast cancer cell lines (MCF-7), with enhanced activity correlated with larger substituents at the C-5 position of the benzimidazole ring .

- A study highlighted that certain benzimidazole derivatives exhibited significant growth inhibition of multidrug-resistant strains of bacteria and fungi, suggesting their potential as anticancer agents .

Case Studies

Several case studies illustrate the effectiveness of Benzimidazole, 5-chloro-4-fluoro-2-(trifluoromethyl)- in various biological assays:

Q & A

Q. What synthetic routes are recommended for synthesizing 5-chloro-4-fluoro-2-(trifluoromethyl)-benzimidazole, and how do reaction conditions influence yield?

Methodological Answer: Halogenated benzimidazoles are typically synthesized via cyclization of substituted o-phenylenediamine derivatives. For trifluoromethyl-substituted analogs, Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with amines has been effective . Optimizing ligand choice (e.g., TMEDA) and halide position (Cl, Br, I) can enhance reactivity. For chlorination/fluorination, electrophilic substitution under controlled temperatures (e.g., 0–5°C) with Cl₂ or F₂ gas is preferred. Yield improvements (≥85%) are achieved via inert atmospheres (N₂/Ar) and stoichiometric monitoring using HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- FTIR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1,100–1,250 cm⁻¹) and confirms trifluoromethyl presence .

- NMR (¹H/¹³C/¹⁹F) : Resolves substitution patterns; ¹⁹F NMR detects trifluoromethyl (-CF₃) splitting (δ ~ -60 to -70 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₃ClF₄N₂) and isotopic clusters for halogen verification.

- X-ray Crystallography : Determines planarity of the benzimidazole core and halogen positioning .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves and Tyvek® suits to prevent dermal absorption .

- Ventilation : Use local exhaust ventilation (LEV) to maintain airborne concentrations below irritation thresholds (no established OEL, but assume <1 mg/m³) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) under controlled airflow; avoid oxidizers (e.g., peroxides) due to incompatible decomposition (releases Cl₂/F₂ gases) .

- Emergency Measures : Immediate eye flushing (15+ min with saline) and liver function monitoring post-exposure .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to address low yields in halogenated benzimidazole synthesis?

Methodological Answer: Low yields (e.g., <50%) often stem from:

- Impurity Formation : Side reactions due to excess halogenating agents. Use stoichiometric controls (e.g., 1.1 equiv Cl₂) and scavengers (e.g., Na₂S₂O₃).

- Catalyst Inefficiency : Screen alternative ligands (e.g., phenanthroline vs. TMEDA) to enhance Cu(I) catalytic activity .

- Temperature Gradients : Employ microwave-assisted synthesis (80–100°C, 30 min) for uniform heating and reduced byproducts .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

Methodological Answer: Discrepancies in antimicrobial or antiviral assays may arise from:

- Solvent Effects : Polar solvents (e.g., DMSO) can alter membrane permeability. Standardize using PBS (pH 7.4) for in vitro testing .

- Metabolic Stability : Fluorine substitution (e.g., -CF₃) blocks oxidative metabolism in liver microsomes, extending half-life. Validate via LC-MS metabolite profiling .

- Target Selectivity : Use CRISPR-edited cell lines to isolate specific enzyme targets (e.g., HBV polymerase vs. HIV protease) .

Q. What computational methods predict the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations : Model HOMO-LUMO gaps to assess electron-withdrawing effects of -CF₃ and halogens. Lower LUMO energies correlate with nucleophilic attack susceptibility .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., HBV capsid proteins) to guide SAR studies .

- QSAR Models : Train datasets using logP (3.407) and molar refractivity (predicted via Crippen/McGowan methods) to forecast bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.